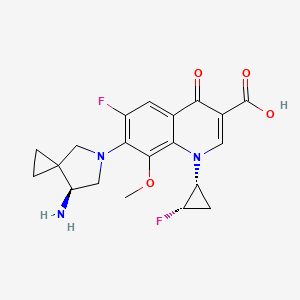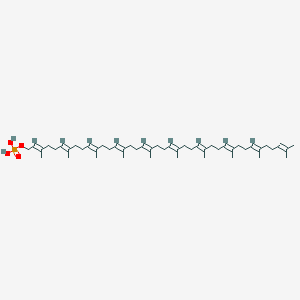
Trichloridoselenidomolybdenum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trichloridoselenidomolybdenum is a molybdenum coordination entity.
Scientific Research Applications
Analytical Chemistry Applications
- Trichloridoselenidomolybdenum has been explored for its role as a reducing agent in analytical chemistry. Research by Farah and Mikhail (1959) introduced trivalent molybdenum as a new analytical reducing agent in hydrochloric and sulfuric acid media, demonstrating its potential for reductive titrations in analytical applications (Farah & Mikhail, 1959).
Catalytic Applications
- Molybdenum compounds, such as trichloridoselenidomolybdenum, have been used in olefin metathesis reactions, a pivotal advance in chemistry. Koh et al. (2017) showed that molybdenum monoaryloxide chloride complexes can be used in cross-metathesis reactions, signifying the importance of molybdenum-based catalysts in synthetic chemistry (Koh et al., 2017).
Photoluminescence and Sensing Applications
- Molybdenum-based compounds, including trichloridoselenidomolybdenum, have shown potential in photoluminescence and sensing applications. Gerardi, Barnett, and Lewis (1999) reviewed the applications of tris(2,2′-bipyridyl)ruthenium(III) as a chemiluminescent reagent, indicating the utility of molybdenum compounds in analytical and sensing fields (Gerardi, Barnett, & Lewis, 1999).
Energy Conversion and Storage
- Molybdenum diselenide (MoSe2), a related compound, has been used in energy storage and conversion applications. Li, Wang, and Sun (2022) discussed molecular engineering strategies toward molybdenum diselenide design for energy storage and conversion, underscoring the importance of molybdenum compounds in this field (Li, Wang, & Sun, 2022).
Biomedical Applications
- Molybdenum-based nanomaterials, including derivatives of trichloridoselenidomolybdenum, have been investigated for their biomedical applications. Yadav et al. (2018) provided an overview of MoS2 research with an emphasis on biomedical applications, demonstrating the potential of molybdenum compounds in therapy, bioimaging, and biosensing (Yadav, Roy, Singh, Khan, & Jaiswal, 2018).
properties
Product Name |
Trichloridoselenidomolybdenum |
|---|---|
Molecular Formula |
Cl3MoSe |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
trichloro(selanylidene)molybdenum |
InChI |
InChI=1S/3ClH.Mo.Se/h3*1H;;/q;;;+3;/p-3 |
InChI Key |
ALMSDFXBBAUJSD-UHFFFAOYSA-K |
SMILES |
Cl[Mo](=[Se])(Cl)Cl |
Canonical SMILES |
Cl[Mo](=[Se])(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetyl[(4-aminophenyl)sulfonyl]azanide](/img/structure/B1237220.png)
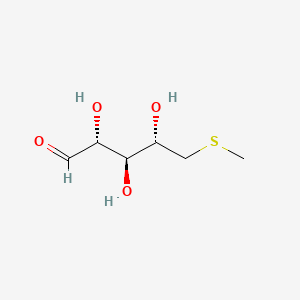
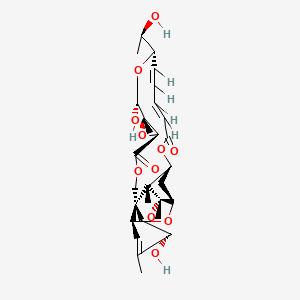
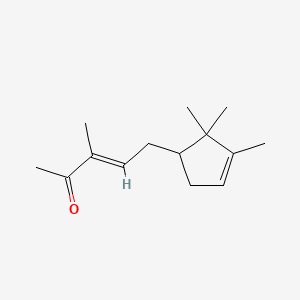
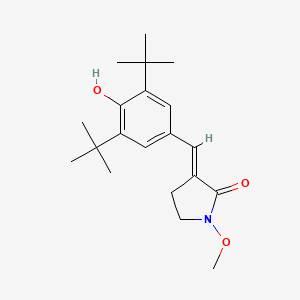

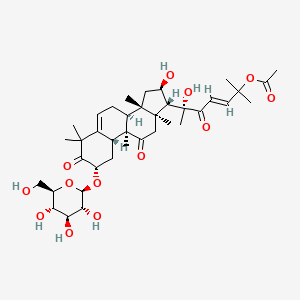
![[(3aR,4R,6Z,9R,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B1237234.png)
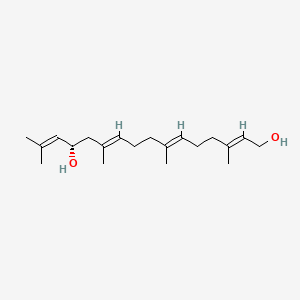
![N-(4-methoxyphenyl)-5-[2-(trifluoromethyl)phenyl]-2-furancarboxamide](/img/structure/B1237239.png)
![5-Nitro-2-[(phenylmethyl)amino]benzoic acid [2-(cyclohexylamino)-2-oxoethyl] ester](/img/structure/B1237240.png)
